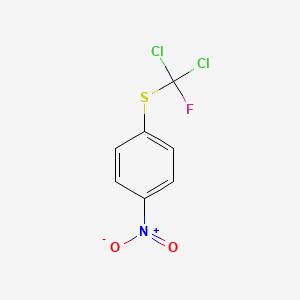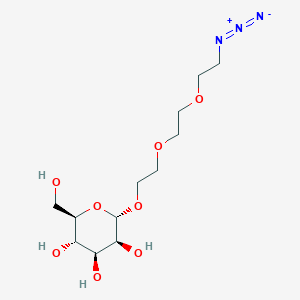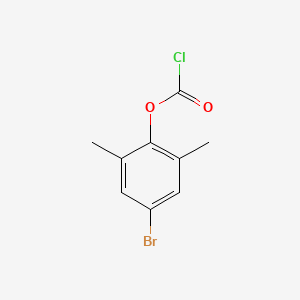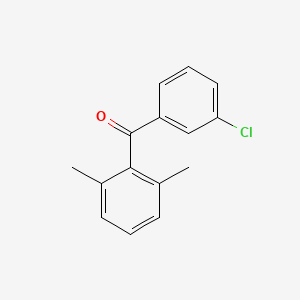
4-Nitro-(dichlorofluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-(dichlorofluoromethylthio)benzene, also known as 4-NDFT, is an organosulfur compound with a variety of scientific applications. It is a derivative of nitrobenzene and is composed of a nitro group and a dichlorofluoromethylthio group. 4-NDFT has been studied extensively in recent years due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
4-Nitro-(dichlorofluoromethylthio)benzene has a variety of scientific applications. It is used as a reagent in organic synthesis, as a catalyst in the production of fine chemicals, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers and other materials, and as a stabilizer in the production of plastics. In addition, 4-Nitro-(dichlorofluoromethylthio)benzene has been studied as a potential antioxidant and anti-inflammatory agent.
Mecanismo De Acción
The exact mechanism of action of 4-Nitro-(dichlorofluoromethylthio)benzene is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells. It is also thought to inhibit the production of proinflammatory cytokines, and to reduce inflammation.
Biochemical and Physiological Effects
4-Nitro-(dichlorofluoromethylthio)benzene has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the production of nitric oxide, and to reduce the production of reactive oxygen species. In addition, it has been shown to reduce inflammation and to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of 4-Nitro-(dichlorofluoromethylthio)benzene is its low toxicity, which makes it suitable for use in laboratory experiments. However, it is important to note that 4-Nitro-(dichlorofluoromethylthio)benzene is an unstable compound, and its shelf life is limited. In addition, it is not suitable for use in high-temperature reactions, as it can decompose at temperatures above 100°C.
Direcciones Futuras
There are several potential future directions for the study of 4-Nitro-(dichlorofluoromethylthio)benzene. One potential direction is the development of more efficient methods of synthesis and purification. Additionally, further research is needed to better understand the mechanism of action of 4-Nitro-(dichlorofluoromethylthio)benzene and its potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of 4-Nitro-(dichlorofluoromethylthio)benzene for use in humans.
Métodos De Síntesis
4-Nitro-(dichlorofluoromethylthio)benzene can be synthesized using a variety of methods. The most common method is the nitration reaction of dichlorofluoromethylthio benzene with nitric acid. This reaction yields 4-Nitro-(dichlorofluoromethylthio)benzene as the major product, along with other minor products such as 4-chloro-2-nitrobenzene. Other methods of synthesis include the reaction of 4-chloro-2-nitrobenzene with dichlorofluoromethylthio benzene, and the reaction of 4-chloro-2-nitrobenzene with sulfur dichloride.
Propiedades
IUPAC Name |
1-[dichloro(fluoro)methyl]sulfanyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO2S/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKPHVGYUBRZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC(F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-(dichlorofluoromethylthio)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)

![Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317820.png)
![5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6317822.png)
![Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317823.png)


![Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317844.png)



